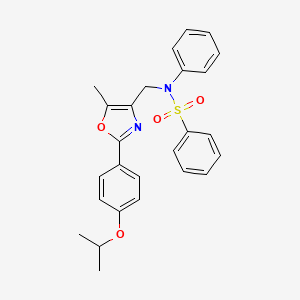
N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
BenchChem offers high-quality N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibition for Therapeutic Applications
A series of derivatives similar to "N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide" were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of specific substituents, like a fluorine atom, has shown to preserve COX-2 potency while increasing COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors like JTE-522. These compounds are under investigation for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the therapeutic potential of these molecules in managing inflammation and pain Hiromasa Hashimoto et al., 2002.
Antitumor Activity
Novel derivatives, including those structurally related to "N-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-phenylbenzenesulfonamide", have been prepared and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. Some of these compounds demonstrated significant antiproliferative activity, indicating their potential as anticancer agents. This research points towards the utility of such compounds in developing new therapeutic strategies against cancer N. Abbassi et al., 2014.
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of novel metallophthalocyanines derived from similar sulfonamide compounds have been reported. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable candidates for photodynamic therapy applications in cancer treatment. The potential of these compounds to act as Type II photosensitizers for the treatment of cancer highlights the importance of structural modifications in enhancing therapeutic efficacy M. Pişkin et al., 2020.
Antibacterial Agents
Research into N-alkyl/aralkyl derivatives of similar benzenesulfonamides has demonstrated potent antibacterial activity against various bacterial strains. These findings suggest the potential of these compounds to serve as effective antibacterial agents, contributing to the development of new treatments for bacterial infections M. Abbasi et al., 2015.
Eigenschaften
IUPAC Name |
N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-19(2)31-23-16-14-21(15-17-23)26-27-25(20(3)32-26)18-28(22-10-6-4-7-11-22)33(29,30)24-12-8-5-9-13-24/h4-17,19H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGCIULUUTVYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-chlorophenyl)-2-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2751366.png)
![2-[(4-Nitrobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2751368.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2751369.png)
![3,4-difluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2751371.png)
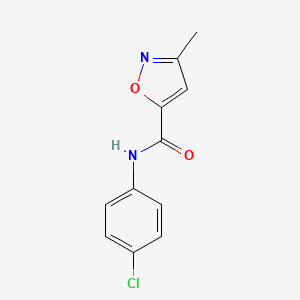
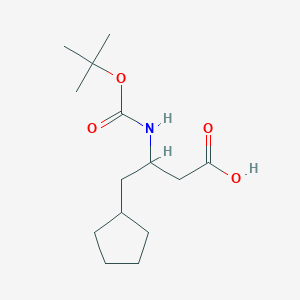
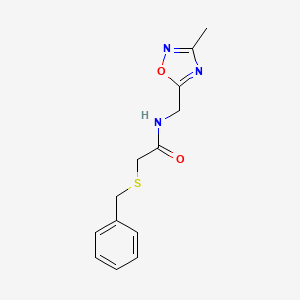
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)
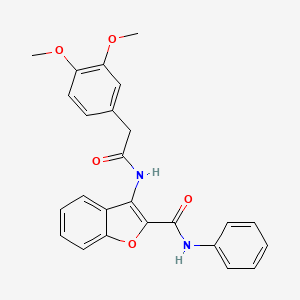
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
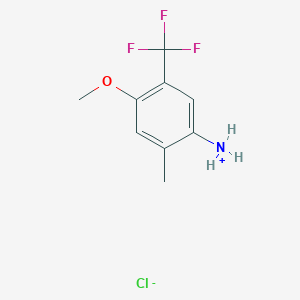
![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)
